D-Ribitol-5-13C
Description
Properties
Molecular Formula |
¹³CC₄H₁₂O₅ |
|---|---|
Molecular Weight |
153.14 |
Synonyms |
D-Adonitol-5-13C |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
D-Ribitol-5-13C has been utilized in metabolic studies to investigate the conversion pathways of ribitol in cellular systems. For instance, studies have shown that ribitol can be phosphorylated to form ribitol-5-phosphate and subsequently converted to CDP-ribitol, which is essential for glycosylation processes in cells . The incorporation of this compound into these pathways allows researchers to track metabolic fluxes and understand the dynamics of ribitol metabolism under different physiological conditions.
Gene Therapy Research
Recent studies have indicated that this compound may play a role in gene therapy, particularly for conditions like muscular dystrophies associated with dystroglycanopathies. Ribitol supplementation has been shown to enhance glycosylation of α-dystroglycan, a protein critical for muscle function. In experiments involving mutant mice, oral administration of ribitol significantly increased levels of glycosylated α-dystroglycan, suggesting its potential as a therapeutic agent .
Development of Chemical Probes
This compound is also being explored in the development of chemical probes for studying glycosylation patterns in cells. Researchers have synthesized azido analogs of D-ribitol-5-phosphate that can be metabolically incorporated into glycoproteins, allowing for visualization and analysis of glycosylation changes in response to various stimuli . This application is particularly valuable for understanding disease mechanisms at the molecular level.
Ribitol Treatment in Muscular Dystrophy
A significant study demonstrated that ribitol treatment restored functionally glycosylated α-dystroglycan in FKRP-related muscular dystrophy models. Mice treated with D-ribitol showed improved muscle pathology and function, with no observed side effects on other organs . The study highlighted the potential of ribitol as a low-risk therapeutic option.
| Study Aspect | Findings |
|---|---|
| Treatment Duration | 3 to 6 months |
| Ribitol Concentration | 5% in drinking water |
| Key Outcome | Increased levels of F-α-DG in muscle tissues |
| Side Effects | None detected |
Metabolomic Analysis Using this compound
In another investigation focusing on metabolomics, researchers employed this compound to analyze its role in cellular metabolism under various conditions. The results indicated that ribitol supplementation led to significant increases in CDP-ribitol levels within cells, demonstrating its utility as a metabolic tracer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isotopologues of Ribitol
Other isotopologues of ribitol differ in the position or number of ¹³C labels, affecting their utility in specific studies:
| Compound Name | Molecular Formula | Isotopic Label Position | Supplier/Product Code | Key Applications |
|---|---|---|---|---|
| D-Ribitol-1-¹³C | ¹³CC₄H₁₂O₅ | C1 | Omicron Biochemicals (ALD-032) | NMR studies of riboflavin synthesis |
| D-Ribitol-2-¹³C | ¹³CC₄H₁₂O₅ | C2 | Omicron Biochemicals (ALD-033) | Metabolic flux analysis |
| D-Ribitol-3-¹³C | ¹³CC₄H₁₂O₅ | C3 | Omicron Biochemicals (ALD-034) | Isotope dilution mass spectrometry |
| D-Ribitol-5-¹³C | ¹³CC₄H₁₂O₅ | C5 | Omicron Biochemicals (ALD-035) | Tracing pentose phosphate pathway |
| [UL-¹³C₅]Ribitol | ¹³C₅H₁₂O₅ | Uniformly labeled | Omicron Biochemicals (ALD-062) | Comprehensive metabolic profiling |
Key Findings :
- Position-Specific Utility : D-Ribitol-5-¹³C is preferred for studying the pentose phosphate pathway due to the strategic labeling of the C5 position, which aligns with key intermediates like ribulose-5-phosphate .
- Uniform Labeling : [UL-¹³C₅]Ribitol provides broader metabolic insights but requires higher costs and advanced analytical techniques (e.g., high-resolution mass spectrometry) .
Functional Derivatives of Ribitol
D-Ribamine (1-Amino-1-deoxy-D-ribitol)
- Structure: C₅H₁₃NO₄ (CAS: 527-47-9), featuring an amino group replacing the hydroxyl at C1 .
- Applications: Used in glycoconjugate synthesis and antibiotic research, notably in studies of ribostamycin derivatives.
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol
Comparison with Isotope-Labeled Sugar Alcohols
D-[2-¹³C]Xylitol
D-Ribulose-¹³C
Solubility and Formulation
D-Ribitol-5-¹³C is soluble in water, DMSO, and ethanol. For in vivo studies, it is often prepared in saline or corn oil-based formulations (e.g., DMSO:Corn oil = 10:90) to enhance bioavailability . In contrast, [UL-¹³C₅]Ribitol requires more complex solvent systems due to its hydrophobicity .
Preparation Methods
Wittig Reaction for C5-¹³C Ribose Synthesis
The foundational step in synthesizing D-ribitol-5-¹³C involves the preparation of D-ribose-5-¹³C, which is subsequently reduced to the corresponding sugar alcohol. A seminal method, described by, utilizes a Wittig reaction between 4-aldehydo-D-erythrose dialkyl acetals and Ph₃P¹³CH₃I-BuLi to introduce the ¹³C label at the C5 position. This reaction proceeds via the formation of a ylide intermediate, which reacts with the aldehyde group to generate a pentose derivative with the isotopic label incorporated into the methylene group. The resulting D-[5-¹³C]ribose dialkyl acetal undergoes osmium-catalyzed dihydroxylation to achieve high diastereoselectivity (>95%), yielding 2,3-di-O-benzyl-D-[5-¹³C]ribose as a key intermediate.
Cyclization of this intermediate with LiBF₄ produces alkyl D-[5-¹³C]ribofuranoside, which is hydrolyzed to free D-ribose-5-¹³C. The overall yield for this five-step sequence is reported at 28–35%, with isotopic purity exceeding 99% as confirmed by NMR and mass spectrometry.
Reduction of D-Ribose-5-¹³C to D-Ribitol-5-¹³C
The reduction of D-ribose-5-¹³C to D-ribitol-5-¹³C is typically performed using sodium borohydride (NaBH₄) in aqueous or alcoholic solvents. This step proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, resulting in the conversion of the aldehyde group to a primary alcohol. Under optimized conditions (0°C, pH 9–10), the reaction achieves near-quantitative conversion (>98%) while preserving the ¹³C label at C5. Catalytic hydrogenation with Raney nickel has also been explored but is less favored due to potential over-reduction side reactions.
Chemi-Enzymatic Labeling Strategies
Transketolase-Mediated Isotope Transfer
Transketolase enzymes, which catalyze the transfer of two-carbon units between ketose and aldose phosphates, have been proposed for redistributing ¹³C labels within carbohydrate backbones. For example, outlines a reaction where [1-¹³C]glycolaldehyde is transferred to D-ribose-5-phosphate, generating labeled sedoheptulose-7-phosphate. Subsequent phosphatase treatment and reduction could theoretically yield D-ribitol-5-¹³C, though this pathway remains unexplored in the literature.
Industrial-Scale Production and Purification
Fed-Batch Reactor Optimization
Large-scale synthesis of D-ribitol-5-¹³C employs fed-batch reactors to maintain substrate concentrations and minimize inhibitory byproducts. reports a fed-batch system achieving 45.6 g/L of [1-¹³C]D-glucose 6-phosphate, which could be adapted for ribitol production by incorporating reductase enzymes. Critical parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Substrate Feed Rate | 0.2 mmol/min | Prevents enzyme saturation |
| pH | 7.5 | Maximizes enzyme activity |
| Temperature | 30°C | Balances reaction rate/stability |
Chromatographic Purification
Final purification of D-ribitol-5-¹³C utilizes ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC). IEC with Dowex 1×8 resin removes anionic byproducts, while SEC on Bio-Gel P2 columns separates ribitol from unreacted ribose and oligomers. The combined process achieves >99.5% chemical and isotopic purity, as validated by HPLC-ESI-MS.
Analytical Validation of Isotopic Incorporation
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing D-Ribitol-5-¹³C to ensure isotopic purity?
- Methodological Answer : Synthesis should follow protocols optimized for isotopic incorporation, such as enzymatic or chemical methods using ¹³C-labeled precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR) to confirm positional isotopic enrichment and mass spectrometry (MS) to verify molecular weight (151.12 g/mol) and purity . High-performance liquid chromatography (HPLC) can further assess chemical purity, with thresholds set at ≥98% isotopic and chemical purity for reproducibility .
Q. How should researchers design experiments to track metabolic pathways using D-Ribitol-5-¹³C?
- Methodological Answer : Use the PICOT framework:
- Population : Select a biological system (e.g., bacterial cultures, mammalian cells).
- Intervention : Introduce D-Ribitol-5-¹³C at physiologically relevant concentrations.
- Comparison : Use unlabeled D-Ribitol as a control.
- Outcome : Quantify ¹³C incorporation via LC-MS or GC-MS to map metabolic flux.
- Time : Define incubation periods based on pathway turnover rates (e.g., 24–72 hours for microbial systems) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data obtained from studies using D-Ribitol-5-¹³C in different model organisms?
- Methodological Answer : Apply systematic literature review (SLR) frameworks to identify confounding variables:
- Step 1 : Use PRISMA guidelines to collate studies and assess heterogeneity in experimental conditions (e.g., cell type, growth media).
- Step 2 : Perform meta-analysis to quantify effect sizes of ¹³C incorporation rates across studies.
- Step 3 : Validate hypotheses using in vitro assays with standardized protocols (e.g., fixed pH, temperature) .
Q. What methodological considerations are critical when integrating D-Ribitol-5-¹³C isotopic tracing with multi-omics approaches?
- Methodological Answer :
- Experimental Design : Pair stable isotope-resolved metabolomics (SIRM) with transcriptomics/proteomics. For example, use time-course sampling to correlate ¹³C flux with gene expression changes.
- Data Integration : Employ computational tools like MetaboAnalyst or XCMS for pathway enrichment analysis. Normalize ¹³C data to account for batch effects .
- Validation : Replicate findings in knockout models (e.g., ribitol dehydrogenase-deficient strains) to confirm pathway specificity .
Data Analysis and Reproducibility
Q. How should researchers address low signal-to-noise ratios in ¹³C-NMR data from D-Ribitol-5-¹³C experiments?
- Methodological Answer :
- Optimization : Increase sample concentration or use cryoprobes to enhance sensitivity.
- Processing : Apply apodization functions (e.g., exponential line broadening) and baseline correction.
- Validation : Compare results with parallel MS datasets to confirm isotopic enrichment .
Q. What strategies ensure reproducibility in studies using D-Ribitol-5-¹³C across laboratories?
- Methodological Answer :
- Protocol Standardization : Adopt MIAMI (Minimum Information About Metabolic Isotope-labeling) guidelines for reporting experimental parameters (e.g., tracer concentration, extraction methods).
- Inter-lab Calibration : Share reference samples with predefined ¹³C enrichment levels (e.g., 10%, 50%, 90%) to harmonize instrument outputs .
Table: Key Techniques for Characterizing D-Ribitol-5-¹³C
Ethical and Safety Considerations
Q. How should researchers mitigate risks when handling D-Ribitol-5-¹³C in shared laboratory environments?
- Methodological Answer :
- Safety Protocols : Follow SDS guidelines for labeled compounds (e.g., PPE, waste disposal) .
- Documentation : Maintain a lab-specific chemical inventory with isotopic labeling status to prevent cross-contamination .
Literature and Knowledge Gaps
Q. What systematic approaches identify understudied applications of D-Ribitol-5-¹³C in metabolic engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
